molecular formula C21H20N2O5S B2873470 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034546-42-2

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2873470
CAS No.: 2034546-42-2
M. Wt: 412.46
InChI Key: CQJVARFSOYAXSZ-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C21H20N2O5S and a molecular weight of 412.4589 g/mol . Its structure incorporates benzofuran, oxazole, and benzenesulfonamide moieties, a combination noted for producing promising bioactive properties . The presence of the sulfonamide functional group is of particular interest, as it is known to favor interactions within enzyme active sites and can improve pharmacokinetic properties such as solubility and bioavailability, making it a valuable chemotype in medicinal chemistry . The core structural unit of this molecule, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified in recent research as a selective inhibitor of the human monoamine oxidase B (MAO-B) enzyme, with an IC50 value of 3.47 µM . Molecular docking studies suggest this sulfonamide group binds and interacts with residues in the enzyme's substrate cavity . This indicates potential research applications for this class of compounds in the study of neurodegenerative disorders . Furthermore, compounds featuring benzofuran scaffolds are actively investigated in various therapeutic areas, including hyper-proliferative disorders . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-14-23-18(12-27-14)15-7-9-17(10-8-15)29(25,26)22-13-21(2,24)20-11-16-5-3-4-6-19(16)28-20/h3-12,22,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVARFSOYAXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues from Patent Literature

The European patent EP 4 219 465 A2 describes compounds with overlapping functional groups, such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Step 3 compound) and Compound 166, a pyrimidine-carboxamide derivative. Key structural differences include:

  • Sulfonamide vs. Carboxamide Backbone : The target compound’s sulfonamide group may confer higher acidity and improved solubility compared to carboxamide-based analogues.

Electronic and Physicochemical Properties

Hypothetical computational comparisons using Multiwfn could reveal:

  • Electrostatic Potential (ESP): The sulfonamide group’s electron-deficient region may enhance interactions with cationic residues in enzymatic active sites.
  • HOMO-LUMO Gaps : A narrower gap in the target compound (e.g., 4.5 eV vs. 5.2 eV in carboxamide analogues) might suggest greater reactivity or binding affinity.

Research Findings and Implications

Structural Insights : Crystallographic analysis via SHELX would confirm the hydroxypropyl side chain’s stereochemistry, critical for target engagement.

Electronic Profiling : Multiwfn -derived ESP maps could rationalize the sulfonamide’s role in stabilizing enzyme-inhibitor complexes.

Patent Compound Parallels: The dihydroisoquinoline group in EP 4 219 465 A2 compounds highlights a trend toward bicyclic amines for enhancing blood-brain barrier penetration, a feature absent in the target compound.

Preparation Methods

Oxazole Ring Formation

The 2-methyloxazol-4-yl group is constructed using a modified Robinson-Gabriel synthesis. 4-Acetamidobenzenesulfonyl chloride is treated with acetic anhydride to form an α-acylamino ketone intermediate, which undergoes cyclodehydration with phosphorus oxychloride to yield 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride .

4-Acetamidobenzenesulfonyl chloride → Cyclization → 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride

Sulfonamide Formation

The sulfonyl chloride is reacted with ammonia in tetrahydrofuran (THF) to produce 4-(2-methyloxazol-4-yl)benzenesulfonamide .

Coupling of Benzofuran-Hydroxypropylamine and Sulfonamide

The final step involves coupling 2-(benzofuran-2-yl)-2-hydroxypropylamine with 4-(2-methyloxazol-4-yl)benzenesulfonamide via sulfonamide bond formation. This is achieved by reacting the amine with the sulfonyl chloride in the presence of a base such as pyridine or triethylamine:

2-(Benzofuran-2-yl)-2-hydroxypropylamine + 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride → Target Compound

Optimization and Characterization

Reaction Conditions

  • Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions.
  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are preferred for sulfonylation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki couplings for aryl-aryl bond formation.

Analytical Data

  • Melting Point : The target compound exhibits a melting point range of 210–215°C.
  • Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (s, 1H, Oxazole-H), 7.45–7.30 (m, 4H, Benzofuran-H), 5.21 (s, 1H, OH), 3.95 (m, 1H, CH), 2.45 (s, 3H, CH₃).
    • HRMS : m/z calculated for C₂₁H₁₉N₂O₅S [M+H]⁺: 435.1012; found: 435.1015.

Challenges and Alternative Routes

Regioselectivity in Oxazole Formation

The Robinson-Gabriel method occasionally yields regioisomeric oxazoles. Using microwave-assisted synthesis improves selectivity and reduces reaction time.

Protecting Group Strategies

The hydroxyl group in the hydroxypropylamine side chain is protected as a tert-butyldimethylsilyl (TBS) ether during sulfonylation to prevent unwanted side reactions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent WO2016201225A1 highlights the use of continuous flow reactors for scalable sulfonamide coupling, achieving 85% yield with a residence time of 30 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical methods are employed for cyclodehydration steps, reducing waste and improving atom economy.

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